molecular formula C19H26N2O6 B3950155 (1-Benzylpiperidin-4-yl)-morpholin-4-ylmethanone;oxalic acid

(1-Benzylpiperidin-4-yl)-morpholin-4-ylmethanone;oxalic acid

Cat. No.: B3950155
M. Wt: 378.4 g/mol
InChI Key: BNSQVQVLADUOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzylpiperidin-4-yl)-morpholin-4-ylmethanone;oxalic acid is a complex organic compound that combines a piperidine ring with a morpholine ring, linked through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylpiperidin-4-yl)-morpholin-4-ylmethanone typically involves the reaction of 1-benzylpiperidine with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product. The oxalic acid component is usually introduced in a subsequent step to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound’s structure and composition.

Chemical Reactions Analysis

Types of Reactions

(1-Benzylpiperidin-4-yl)-morpholin-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine or morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(1-Benzylpiperidin-4-yl)-morpholin-4-ylmethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Benzylpiperidin-4-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Shares the piperidine ring but lacks the morpholine component.

    Morpholine derivatives: Contain the morpholine ring but differ in other structural aspects.

Uniqueness

(1-Benzylpiperidin-4-yl)-morpholin-4-ylmethanone is unique due to its combination of both piperidine and morpholine rings, which may confer distinct chemical and biological properties not found in simpler analogs.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

(1-benzylpiperidin-4-yl)-morpholin-4-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2.C2H2O4/c20-17(19-10-12-21-13-11-19)16-6-8-18(9-7-16)14-15-4-2-1-3-5-15;3-1(4)2(5)6/h1-5,16H,6-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSQVQVLADUOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCOCC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Benzylpiperidin-4-yl)-morpholin-4-ylmethanone;oxalic acid
Reactant of Route 2
Reactant of Route 2
(1-Benzylpiperidin-4-yl)-morpholin-4-ylmethanone;oxalic acid
Reactant of Route 3
Reactant of Route 3
(1-Benzylpiperidin-4-yl)-morpholin-4-ylmethanone;oxalic acid
Reactant of Route 4
Reactant of Route 4
(1-Benzylpiperidin-4-yl)-morpholin-4-ylmethanone;oxalic acid
Reactant of Route 5
Reactant of Route 5
(1-Benzylpiperidin-4-yl)-morpholin-4-ylmethanone;oxalic acid
Reactant of Route 6
Reactant of Route 6
(1-Benzylpiperidin-4-yl)-morpholin-4-ylmethanone;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.